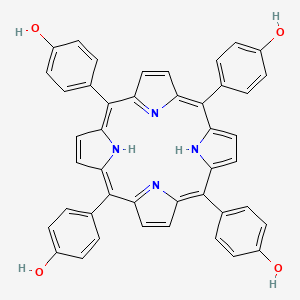

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

描述

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine, also known as this compound, is a useful research compound. Its molecular formula is C44H30N4O4 and its molecular weight is 678.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Porphyrin derivatives are known to have a special affinity for cancer cells .

Mode of Action

Porphyrin derivatives are typically used as photosensitizers for photodynamic therapy (PDT). The therapeutic effect of PDT relies upon the localization of the photosensitizer in the tumor, its concentration and distribution within the tumor tissue, the oxygen level, and the light dose absorbed by the photosensitizer .

Biochemical Pathways

It’s known that porphyrin derivatives can induce cell death in cancer cells when used in photodynamic therapy .

Result of Action

In general, porphyrin derivatives used in photodynamic therapy can lead to cell death in cancer cells .

Action Environment

Factors such as light exposure and oxygen levels can significantly impact the efficacy of porphyrin derivatives used in photodynamic therapy .

生化分析

Biochemical Properties

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine plays a crucial role in biochemical reactions, particularly in the context of oxidative catalysis and photosensitization. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, facilitating electron transfer reactions. Additionally, it can form complexes with metal ions, which can enhance its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolismThis compound also affects mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to structural changes that can inhibit or activate enzymatic activity. The compound’s ability to generate ROS upon light activation is a key aspect of its mechanism, causing oxidative damage to cellular components and triggering cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and oxygen. Long-term studies have shown that its photodynamic effects can lead to sustained cellular damage and apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can effectively induce photodynamic therapy without significant toxicity. At higher doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux, leading to changes in the levels of metabolites involved in oxidative stress and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It tends to accumulate in cellular membranes and organelles, particularly mitochondria, where it exerts its photodynamic effects. The compound’s localization is influenced by its hydrophobic nature and affinity for lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily found in mitochondria and endoplasmic reticulum, where it can interact with key biomolecules involved in cellular respiration and protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments within the cell .

属性

IUPAC Name |

4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45,48-52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDWGAEEDVVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51094-17-8 | |

| Record name | 5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin?

A1: 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, often abbreviated as THPP, has a molecular formula of C44H30N4O4 and a molecular weight of 678.72 g/mol. []

Q2: What are the key spectroscopic characteristics of THPP?

A2: THPP exhibits distinct spectral features. Its UV-Vis spectrum typically shows a strong Soret band around 415-420 nm and weaker Q bands in the 500-650 nm region, dependent on the solvent. The exact positions of these bands are sensitive to solvent polarity and aggregation state. [, , , ] In addition, THPP exhibits fluorescence, with emission maxima influenced by the surrounding environment. [, ]

Q3: How does the structure of THPP contribute to its film-forming properties?

A3: The presence of four hydroxyl groups in THPP facilitates the formation of hydrogen bonds, enabling self-assembly into ordered structures. This, coupled with the planar aromatic porphyrin core, contributes to its ability to form Langmuir-Blodgett films suitable for sensing applications. [, , ]

Q4: Does the incorporation of metal ions affect the properties of THPP thin films?

A4: Yes, the central metal ion in metalloporphyrin complexes of THPP significantly influences their gas-sensing behavior. Studies show that Zn-THPP exhibits the strongest response to NO2 gas, while Cu-THPP shows a very weak interaction. [] This difference is attributed to the varying electronic properties and binding affinities of different metal ions towards target analytes.

Q5: How is THPP being explored for optical sensing applications?

A5: THPP demonstrates potential as a sensitive optical sensor for various analytes, especially mercury ions (Hg2+). Upon complexation with Hg2+, a significant red-shift in the Soret band and an intense Q band emergence are observed in the UV-Vis spectrum. [] This spectral response is attributed to the diprotonation of THPP in the presence of Hg2+ and is highly sensitive, detecting concentrations as low as 10^-6 M. [, ]

Q6: Can THPP be used to detect organophosphorus pesticides?

A6: Yes, THPP has shown promising results in detecting organophosphorus pesticides. The interaction with these pesticides induces a red-shift in the Soret band and a pronounced Q band in the UV-Vis spectrum, similar to the response observed with Hg2+. [] This property highlights THPP's potential as a versatile sensor molecule for environmental monitoring.

Q7: How does THPP interact with liposomal membranes?

A7: Studies using fluorescence quenching analysis (FQA) and molecular dynamics (MD) simulations reveal that THPP can embed itself within the lipid bilayer of liposomes. [] Interestingly, PEGylated liposomes show THPP localized both within the bilayer and in the outer PEG corona. This interaction suggests the potential of using liposomes for THPP delivery. [, ]

Q8: What is the mechanism behind THPP's antioxidant activity?

A8: Electrochemical studies and biological assays demonstrate that THPP exhibits potent antioxidant properties. [, ] These properties are linked to its ability to scavenge free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH). [] The presence of hydroxyl groups on the phenyl rings facilitates electron donation, enabling effective radical neutralization.

Q9: What is the stability of THPP under various conditions?

A9: While THPP exhibits good stability in many organic solvents, its stability in aqueous solutions can be limited. [, , ] To enhance its water solubility and bioavailability, various formulation strategies, such as encapsulation in liposomes or complexation with cyclodextrins, have been explored. [, ]

Q10: How does the incorporation of THPP affect the properties of polymer matrices?

A10: When incorporated into polymer matrices like poly(l-lactide) (PLLA), THPP acts as a dispersing agent for graphite nanoplatelets, enhancing their homogenous distribution within the polymer film. [] This improved dispersion positively influences the polymer's thermal stability, electrical conductivity, and mechanical properties. []

Q11: How has computational chemistry been employed in THPP research?

A11: Computational studies, including density functional theory (DFT) calculations, have been instrumental in understanding the electronic structure and optical properties of THPP and its derivatives. [, ] These calculations provide insights into the relationship between molecular structure, electronic transitions, and photophysical properties.

Q12: How does modifying the structure of THPP influence its activity?

A12: Structure-activity relationship (SAR) studies are crucial for optimizing THPP's properties. For instance, attaching poly(ethylene glycol) (PEG) chains of varying lengths to THPP significantly influences its aggregation behavior in solution, its interaction with liposomes, and its fluorescence quenching efficiency. []

Q13: Can the NIR absorption of THPP be enhanced for photodynamic therapy?

A13: Yes, DFT calculations suggest that modifying THPP with specific "bridge" configurations can red-shift its absorption towards the near-infrared (NIR) region, making it more suitable for photodynamic therapy (PDT). [] This theoretical finding opens avenues for designing THPP derivatives with enhanced tissue penetration depth for PDT applications.

Q14: What is known about the toxicity of THPP?

A14: While in vitro studies have shown THPP to be cytotoxic to certain cancer cell lines upon light activation in PDT, [, ] comprehensive toxicity profiles are still under investigation. Assessing potential long-term effects and understanding its metabolic fate is crucial for translating THPP-based therapies to the clinic.

Q15: What are some promising areas for future research on THPP?

A15: Future research on THPP will likely focus on:

Q16: How can cross-disciplinary collaboration advance THPP research?

A17: Interdisciplinary collaborations between chemists, biologists, material scientists, and clinicians are essential for unlocking the full potential of THPP. [, , ] Such collaborative efforts can lead to the development of novel THPP-based materials, therapies, and diagnostic tools.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)